(2R)-2-(tert-butoxycarbonylamino)-3-(2-fluoro-4-pyridyl)propanoic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluoropyridin-4-yl)propanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a fluoropyridinyl group attached to the propanoic acid backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluoropyridin-4-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Introduction of the Fluoropyridinyl Group: The protected amino acid is then reacted with a fluoropyridine derivative under conditions that facilitate the formation of a carbon-carbon bond. This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the Boc protecting group using an acid such as trifluoroacetic acid (TFA) to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluoropyridin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the fluoropyridinyl group to other functional groups.
Substitution: The fluorine atom in the pyridinyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxo derivatives of the compound.
Reduction: Reduced forms of the fluoropyridinyl group.
Substitution: Substituted pyridinyl derivatives.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluoropyridin-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluoropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, affecting biochemical pathways. The fluoropyridinyl group enhances its binding affinity and specificity towards certain proteins, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluoropyridin-3-yl)propanoic acid
- 2-{[(tert-butoxy)carbonyl]amino}-3-(4-fluoropyridin-3-yl)propanoic acid
- 2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloropyridin-4-yl)propanoic acid
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluoropyridin-4-yl)propanoic acid is unique due to the specific position of the fluorine atom on the pyridinyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
Properties
Molecular Formula |
C13H17FN2O4 |
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Molecular Weight |
284.28 g/mol |
IUPAC Name |
3-(2-fluoropyridin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C13H17FN2O4/c1-13(2,3)20-12(19)16-9(11(17)18)6-8-4-5-15-10(14)7-8/h4-5,7,9H,6H2,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
RDVMMVFKQUOQLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=NC=C1)F)C(=O)O |
Origin of Product |
United States |
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